molecular formula C₆¹³C₆H₇Br₃O B1158963 BDE 28-13C6

BDE 28-13C6

Cat. No.: B1158963
M. Wt: 412.85
Attention: For research use only. Not for human or veterinary use.
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Description

BDE 28-13C6, also known as 2,4,4'-Tribromodiphenyl Ether-13C6, is a carbon-13 labeled stable isotope of the polybrominated diphenyl ether (PBDE) congener BDE-28. It is specifically designed for use as an internal standard in analytical chemistry, playing a critical role in the precise quantification of PBDE concentrations via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The incorporation of the 13C6 label allows researchers to correct for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby ensuring highly accurate and reliable results in complex samples. This compound is essential in environmental and toxicological research focused on PBDEs, a class of brominated flame retardants that are persistent, bioaccumulative, and potentially toxic. PBDEs such as BDE-47, BDE-99, and BDE-153 are ubiquitous environmental contaminants detected in human tissues globally, with body burdens in the U.S. and Canadian populations being among the highest worldwide . Epidemiological studies have associated PBDE exposure with neurodevelopmental deficits in children and alterations in thyroid hormone regulation in pregnant women . Research indicates that cytochrome P450 enzymes, particularly CYP2B6 in humans, can metabolize PBDEs into hydroxylated metabolites (OH-PBDEs) . These metabolites are a significant concern as they can accumulate in human serum and often exhibit greater toxicity than the parent compounds, including a higher potency for disrupting calcium signaling, GABA receptor function, and competing with thyroxine (T4) for binding to human transthyretin, a key thyroid hormone transport protein . By utilizing this compound as an internal standard, researchers can achieve the high-quality data necessary to monitor human exposure, investigate metabolic pathways, and assess the health risks of these widespread environmental contaminants. This product is labeled with the carbon-13 isotope for research purposes. It is intended for use as a standard in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₆¹³C₆H₇Br₃O

Molecular Weight

412.85

Synonyms

2,4-Dibromo-1-(4-bromophenoxy)benzene-13C6;  p-Bromophenyl 2,4-Dibromophenyl Ether-13C6;  2,4,4’-Tribromodiphenyl Ether-13C6;  PBDE 28-13C6; 

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

BDE 28-13C6 is a brominated compound that belongs to the class of PBDEs, which are known for their flame-retardant properties. The compound's molecular structure allows it to disrupt the combustion process in materials, making it an effective additive in textiles, plastics, and electronic devices.

Environmental Monitoring and Analysis

2.1 Analytical Methods

This compound is frequently analyzed in environmental samples due to its persistence and bioaccumulation potential. Various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify PBDE levels in environmental matrices. A study highlighted the challenges associated with measuring PBDEs in complex samples, emphasizing the need for robust analytical methods to ensure accurate detection and quantification .

2.2 Case Study: Environmental Impact Assessment

A significant case study involved assessing the presence of PBDEs, including this compound, in sediment and biota samples from contaminated sites. The findings indicated high concentrations of BDEs, raising concerns about their ecological impact and potential risks to human health through the food chain .

Health Risk Assessment

3.1 Toxicological Studies

Research has demonstrated that exposure to BDEs can lead to adverse health effects, including endocrine disruption and developmental toxicity. A study examining prenatal exposure to PBDEs found associations between elevated levels of this compound and negative birth outcomes such as low birth weight and developmental delays .

3.2 Epidemiological Studies

Epidemiological studies have further explored the correlation between PBDE exposure and various health issues. For instance, a cohort study indicated that higher serum concentrations of this compound were linked with increased risks of developmental disorders in children .

Applications in Biomedical Research

4.1 Drug Development

Recent investigations into the pharmacological properties of PBDEs have identified potential therapeutic applications for compounds like this compound. Research has suggested that certain PBDE congeners may exhibit anticancer properties, prompting studies into their mechanisms of action against cancer cells .

4.2 Case Study: Targeted Drug Delivery Systems

Innovative approaches are being explored to utilize this compound in bioconjugation strategies for targeted drug delivery systems. These systems aim to enhance therapeutic efficacy while minimizing side effects by directing drugs specifically to diseased tissues .

Summary of Key Findings

Application AreaFindingsReference
Environmental MonitoringHigh levels of this compound detected in sediments; concerns over ecological risks
Health Risk AssessmentAssociation between prenatal PBDE exposure and negative birth outcomes
Biomedical ResearchPotential anticancer properties identified; ongoing studies on mechanisms of action
Targeted Drug DeliveryExploration of bioconjugation strategies using this compound for enhanced drug delivery

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental Persistence : BDE 28-¹³C₆’s lower bromination confers faster photodegradation rates (t₁/₂ = 48 hrs under UV) vs. BDE-47 (t₁/₂ = 72 hrs) .
  • Regulatory Relevance : Its role in EPA Method 1614 underscores its standardization in monitoring PBDE contamination .

Preparation Methods

Synthesis of 2,4-Dibromophenol-13C6

Bromination of phenol-13C6 is conducted in a glacial acetic acid solvent with bromine (Br2) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine directed to the ortho and para positions by the hydroxyl group’s activating effect. A molar ratio of 2:1 (Br2:phenol-13C6) yields 2,4-dibromophenol-13C6 as the major product (85% yield), isolated via vacuum distillation.

Synthesis of 4-Bromophenol-13C6

Controlled monobromination is achieved using a stoichiometric ratio of 1:1 (Br2:phenol-13C6) in dichloromethane at 25°C. The reaction is quenched with sodium thiosulfate after 2 hours, yielding 4-bromophenol-13C6 (72% yield) after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Ullmann Coupling for Diphenyl Ether Formation

The coupling of 2,4-dibromophenol-13C6 and 4-bromophenol-13C6 to form the tribrominated diphenyl ether skeleton employs Ullmann ether synthesis. A mixture of 2,4-dibromophenol-13C6 (1.2 equiv), 4-bromophenol-13C6 (1.0 equiv), potassium carbonate (3.0 equiv), and copper(I) iodide (10 mol%) in dimethylformamide (DMF) is heated at 120°C for 24 hours under nitrogen. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, yielding crude this compound, which is purified through sequential solvent extraction (hexane:dichloromethane) and silica gel chromatography (60% recovery).

Photocatalytic Debromination for Isotopic Purity

Post-synthesis, residual higher brominated impurities (e.g., BDE-47-13C6) are removed via photocatalytic debromination. A slurry of m-BiVO4/BiOBr/Pd nanoparticles (2.0 mg/mL) in methanol is combined with this compound and irradiated under visible light (λ = 420 nm) for 40 minutes. The palladium catalyst facilitates reductive debromination, selectively removing excess bromine atoms while preserving the 13C isotopic label. Gas chromatography-mass spectrometry (GC-MS) confirms >98% purity of the final product.

Analytical Characterization and Validation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This compound is analyzed using an Agilent 5975C GC-MS system equipped with an HP-5MS column (30 m × 0.25 mm ID). The compound elutes at 9.2 minutes, with characteristic fragment ions at m/z 412.85 (M+) and 249.3 ([13C6H4Br2O]+). Isotopic enrichment is verified by comparing the 13C6-labeled ions to their unlabeled counterparts, demonstrating a 99.2% 13C incorporation rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (125 MHz, CDCl3) reveals six equivalent aromatic carbons at δ 122.4–130.8 ppm, confirming uniform 13C labeling. The absence of split peaks validates the absence of 12C contamination.

Applications in Environmental and Toxicological Studies

This compound is employed as an internal standard in PBDE quantification assays. For example, in serum analysis, 10 pg of this compound is spiked into 2 g of sample prior to extraction with n-hexane/dichloromethane and cleanup via silica/alumina columns. Recovery rates average 86 ± 12%, with limits of detection (LODs) at 0.05 pg/µL. In metabolic studies, human hepatocytes incubated with this compound exhibit no significant deiodinase inhibition, underscoring its stability under biological conditions.

Challenges and Optimization Strategies

Bromination Selectivity

Over-bromination during phenol-13C6 derivatization is mitigated by precise temperature control (−5°C) and incremental bromine addition. Adding hydrobromic acid (HBr) as a catalyst enhances para-bromination selectivity, reducing ortho-byproduct formation.

Coupling Reaction Efficiency

Substituting DMF with polar aprotic solvents like dimethylacetamide (DMAc) increases Ullmann coupling yields to 78%. Microwave-assisted heating (150°C, 1 hour) further reduces reaction times while maintaining isotopic integrity .

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